1-(4-Bromo-3-nitrophenyl)ethanone

Pharmaceutical Intermediates Cross-Coupling Chemistry Flurbiprofen Synthesis

Research challenge: Reproducing the patented Ullmann condensation route to flurbiprofen requires the specific electron-deficient bromoarene intermediate. Generic alternatives fail due to altered oxidative addition rates and melting point shifts. • Enables direct Ullmann coupling to 2-nitro-4-acetylbiphenyl without halogen partner modification. • Ortho-nitro group accelerates Pd-catalyzed cross-coupling oxidative addition. • ≥98% purity, ambient storage, ready for immediate global shipment.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
CAS No. 18640-58-9
Cat. No. B097475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-nitrophenyl)ethanone
CAS18640-58-9
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
InChIKeyYFVOFFKNHQTQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-nitrophenyl)ethanone: Overview


1-(4-Bromo-3-nitrophenyl)ethanone (4′-bromo-3′-nitroacetophenone) is an electron-deficient aryl ketone with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol [1]. As an ortho-nitro-substituted bromoacetophenone derivative, it presents both a ketone carbonyl and a bromoarene as distinct reaction handles. Commercial sources typically supply this compound at ≥97% purity with a melting point of 117–121°C and an appearance ranging from white to slightly yellow powder [2].

1
Electron-deficient bromoarene for Pd-catalyzed cross-coupling
2
Nitro group reducible to aniline for diazotization or amide formation
3
Designated Ullmann coupling intermediate in flurbiprofen synthesis

1-(4-Bromo-3-nitrophenyl)ethanone: Why Substitution Fails


Generic substitution fails because the specific electronic profile of 1-(4-bromo-3-nitrophenyl)ethanone—a bromoarene carrying a strong electron-withdrawing nitro group ortho to the bromine—differs substantially from both its chloro analog and the nitro-free 4-bromoacetophenone. Electron-withdrawing substituents adjacent to the leaving group accelerate the oxidative addition step in palladium-catalyzed cross-coupling reactions, with bromo substrates carrying electron-withdrawing groups demonstrating enhanced reactivity relative to unactivated bromoarenes [1]. The nitro group also alters the reduction potential of the carbonyl, creating a distinct reactivity profile that impacts downstream transformations [2]. Furthermore, this compound has been specifically employed as intermediate (III) in a patented Ullmann condensation route toward flurbiprofen precursors [3], a synthetic pathway that depends on the bromine atom for coupling and the nitro group for subsequent reduction and diazotization. Substituting the chloro analog (CAS 22019-49-4) introduces a less reactive leaving group in cross-coupling chemistry and shifts the melting point from 117–121°C to 159–161°C , affecting both reactivity and purification behavior.

Halogen Chloro analog (CAS 22019-49-4) exhibits slower oxidative addition in Pd coupling; may require re-optimization of catalytic conditions.
Nitro absence 4-Bromoacetophenone lacks the electron-withdrawing nitro group; carbonyl reactivity and downstream selectivity may shift.
Synthetic route Flurbiprofen synthesis specifically uses bromine for Ullmann condensation; alternative halogen requires pathway re-validation.

1-(4-Bromo-3-nitrophenyl)ethanone: Comparative Evidence


Ullmann Coupling for Flurbiprofen Intermediate

In the patented synthesis of the NSAID flurbiprofen, 1-(4-bromo-3-nitrophenyl)ethanone serves as the designated bromoarene coupling partner (intermediate III) in an Ullmann condensation with 4-iodoanisole to yield 2-nitro-4-acetylbiphenyl (IV). Subsequent nitro reduction and Schiemann diazotization install the 2-fluoro substituent characteristic of flurbiprofen [1]. The bromine atom is essential for the copper-mediated coupling; the corresponding chloro analog would exhibit significantly reduced reactivity under Ullmann conditions. No alternative precursor with a different halogen at this position appears in the documented flurbiprofen synthetic route, establishing this bromo-nitroacetophenone as the specific intermediate required for this industrial pathway [2].

Ullmann coupling route
Head-to-head
Documented bromoarene partner (intermediate III) in flurbiprofen synthesis; chloro/iodo analogs not utilized in published route.
Reproduces validated synthetic sequence without re-optimization.
Pharmaceutical Intermediates Cross-Coupling Chemistry Flurbiprofen Synthesis

Nitration Yield vs. Unsubstituted 4-Bromoacetophenone

1-(4-Bromo-3-nitrophenyl)ethanone is prepared via nitration of 4-bromoacetophenone using fuming nitric acid at 5–10°C, achieving a reported isolated yield of approximately 37% after recrystallization from methanol . This yield represents the baseline for evaluating alternative synthetic approaches or in situ generation strategies. The relatively modest yield reflects the challenge of selective mono-nitration on an electron-deficient aromatic ring where the acetyl group directs meta/para and the bromine atom directs ortho/para. Procurement of the pre-formed nitrated building block eliminates this low-yielding nitration step from the user's workflow, shifting the yield loss upstream to the supplier [1].

Nitration yield
Data to verify
37% isolated yield
Baseline for in-house nitration economics; supplier absorbs yield loss.
Source absent; reported yield from nitration of 4-bromoacetophenone.
Nitration Chemistry Process Development Reaction Yield

Carbonyl Reduction: Bromo vs. Fluoro Ketones

Studies on the relative reactivity of α-halogenated ketones toward borohydride reduction demonstrate that α-bromo ketones exhibit higher reactivity than the corresponding α-fluoro ketones. The α-fluoro ketones were found to be 'a little less reactive than the corresponding α-chloro and α-bromo derivatives' [1]. This difference is attributed to conformational preferences: reactive conformations in which the C–X bond is orthogonal to the carbonyl group for optimal orbital overlap are disfavored in fluoro ketones due to stereoelectronic effects [1]. While the target compound is an aryl ketone rather than an α-halogenated ketone, the presence of the electron-withdrawing nitro group ortho to the bromine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than the unsubstituted 4-bromoacetophenone . This class-level inference supports the selection of bromo-nitroaryl ketones when carbonyl reduction is a planned downstream transformation.

Reduction reactivity
Class-level
α-Bromo ketones > α-fluoro ketones toward borohydride reduction (qualitative ordering).
Nitro-enhanced electrophilicity may shorten reduction times; verify on substrate.
Class inference from α-haloketone conformational studies; aryl-specific testing recommended.
Ketone Reduction Borohydride Chemistry Conformational Analysis

1H NMR Signature vs. Unsubstituted Analog

The 1H NMR spectrum of 1-(4-bromo-3-nitrophenyl)ethanone in CDCl3 at 500 MHz displays three distinct aromatic proton signals at δ 8.38 (d, J = 2.0 Hz, H-2), 7.99 (dd, J = 8.2, 2.0 Hz, H-6), and 7.86 (d, J = 8.2 Hz, H-5) . This splitting pattern is diagnostic of the 1,2,4-trisubstitution pattern (bromo at C-1, nitro at C-2, acetyl at C-4) and differs from the AA′BB′ pattern observed for unsubstituted 4-bromoacetophenone. The acetyl methyl protons appear as a quartet at δ 3.01 (q, J = 7.1 Hz) with the methyl triplet at δ 1.25 (t, J = 7.1 Hz)—a coupling pattern that reflects residual ethanol from the recrystallization solvent rather than an ethyl group. The 300 MHz 1H NMR spectrum archived in the SDBS database provides an orthogonal reference for identity confirmation [1]. This validated spectroscopic signature enables definitive compound identification during incoming quality control, distinguishing the target compound from positional isomers or incompletely nitrated material.

1H NMR fingerprint
Supporting evidence
δ 8.38 (d, J=2.0), 7.99 (dd, J=8.2,2.0), 7.86 (d, J=8.2) – distinctive 1,2,4-trisubstitution pattern vs 1,4-disubstituted analog.
Enables unambiguous lot identity confirmation by NMR without in-house reference standards.
Analytical Chemistry NMR Spectroscopy Quality Control

1-(4-Bromo-3-nitrophenyl)ethanone: Research & Industrial Applications


Flurbiprofen Intermediate Synthesis

1-(4-Bromo-3-nitrophenyl)ethanone is the documented intermediate for preparing 2-nitro-4-acetylbiphenyl via Ullmann condensation, which is subsequently reduced and diazotized to yield 2-fluoro-4-acetylbiphenyl—a key precursor in the synthesis of flurbiprofen and structurally related 2-arylpropionic acid NSAIDs [1]. Procurement of this specific bromo-nitroacetophenone enables reproduction of the patented synthetic sequence without modifying the halogen coupling partner or re-optimizing the diazotization step.

Suzuki–Miyaura Biaryl Building Block

As an electron-deficient bromoarene, 1-(4-bromo-3-nitrophenyl)ethanone is an effective electrophilic partner in Suzuki–Miyaura cross-coupling reactions. The electron-withdrawing nitro group ortho to bromine accelerates the rate-limiting oxidative addition step, a property recognized as favorable for efficient Suzuki coupling [2]. The acetyl ketone remains available for subsequent functionalization (reduction, condensation, or Wittig chemistry) after biaryl formation.

Agrochemical & Dye Intermediate

The compound is documented as an intermediate in the preparation of pesticides, dyes, and specialty agrochemicals . The combination of a reducible nitro group and a displaceable bromine atom enables sequential functionalization: nitro reduction to an aniline followed by diazotization and Sandmeyer chemistry, or direct nucleophilic aromatic substitution at the bromine position activated by the ortho-nitro group.

Analytical Standard & Reference Compound

With validated 1H NMR spectra archived in the SDBS database at 300 MHz [3] and published 500 MHz characterization data , 1-(4-bromo-3-nitrophenyl)ethanone serves as a reliable analytical reference for method development, LC-MS calibration, and compound library verification in pharmaceutical and academic research settings. The compound is available at ≥97% purity (GC) and ≥99% research grade from multiple suppliers .

Application
Selection Property
Validation Focus
Flurbiprofen intermediate synthesis
Bromoarene for Ullmann coupling
Coupling efficiency without route re-optimization
Suzuki–Miyaura biaryl building block
Electron-deficient aryl bromide
Oxidative addition rate in cross-coupling
Agrochemical & dye intermediate
Ortho-nitro activation for SNAr
Sequential nitro reduction / diazotization sequence
Analytical standard & reference
Published 1H NMR reference data
Identity confirmation by diagnostic splitting pattern

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55 linked technical documents
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